Technical Documentation Center

4-Amino-1H-imidazole-2,5-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Amino-1H-imidazole-2,5-dione
  • CAS: 60301-55-5

Core Science & Biosynthesis

Foundational

Chemical Structure, Properties, and Analytical Profiling of 4-Amino-1H-imidazole-2,5-dione (CAS 60301-55-5)

A Technical Whitepaper on Oxonic Acid and Gimeracil Impurity Characterization in Drug Development Executive Summary In the rigorous landscape of pharmaceutical quality control, the identification and quantification of ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Oxonic Acid and Gimeracil Impurity Characterization in Drug Development

Executive Summary

In the rigorous landscape of pharmaceutical quality control, the identification and quantification of active pharmaceutical ingredient (API) impurities are paramount. 4-Amino-1H-imidazole-2,5-dione (CAS 60301-55-5) is a critical, fully characterized chemical compound utilized primarily as a reference standard during the synthesis and formulation of the chemotherapeutic drug S-1[1].

S-1 is a synergistic combination of Tegafur, Gimeracil, and Oteracil Potassium (Oxonic acid potassium salt). During the manufacturing and stability testing of these APIs, 4-Amino-1H-imidazole-2,5-dione emerges as a primary degradant and synthetic byproduct, formally designated in pharmacopeial monographs as Oxonic Acid Impurity 1 and Gimeracil Impurity [2]. This whitepaper provides an in-depth mechanistic analysis of its structural properties, its origin pathway, and a self-validating analytical protocol for its quantification, ensuring compliance with ICH Q3A/Q3B regulatory guidelines.

Physicochemical Profiling & Structural Elucidation

The structural integrity of 4-Amino-1H-imidazole-2,5-dione is defined by an imidazole core substituted with two carbonyl groups (a dione) at the 2 and 5 positions, and a primary amine at the 4 position.

A critical structural feature of this molecule is its tautomerism . In solution, 4-amino-1H-imidazole-2,5-dione exists in a dynamic thermodynamic equilibrium with its tautomer, 5-aminoimidazole-2,4-dione[3]. This tautomeric shift involves the migration of a proton between the nitrogen atoms of the imidazole ring and the adjacent carbonyl oxygens. Understanding this equilibrium is crucial for analytical scientists, as it directly impacts the molecule's pKa, its UV absorption maxima, and its chromatographic retention behavior.

Table 1: Quantitative Physicochemical Data

To facilitate rapid reference during method development, the core quantitative metrics of the compound are summarized below, cross-referenced with data from the[4].

PropertyValue
Chemical Name 4-Amino-1H-imidazole-2,5-dione
Common Synonyms Oxonic Acid Impurity 1, Gimeracil Impurity, 5-aminoimidazole-2,4-dione
CAS Registry Number 60301-55-5
Molecular Formula C₃H₃N₃O₂
Molecular Weight 113.08 g/mol
Monoisotopic Mass 113.0225 Da
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 3

Mechanistic Pathway: Origin as a Pharmaceutical Impurity

To control an impurity, one must understand its genesis. The target API, Oteracil (Oxonic acid), is a triazine derivative synthesized via the alkaline oxidation of purine precursors, specifically uric acid or its intermediate, allantoin[5].

During the aggressive oxidative conditions (often utilizing potassium permanganate or hydrogen peroxide in an alkaline medium), the purine ring of uric acid undergoes cleavage and expansion to form the six-membered triazine ring of oxonic acid. However, competing side reactions—specifically the oxidative degradation of the allantoin intermediate or the hydrolytic ring-contraction of oxonic acid itself—yield the five-membered imidazole derivative, 4-Amino-1H-imidazole-2,5-dione.

The logical relationship of this degradation pathway is visualized below.

Pathway UricAcid Uric Acid (Purine Precursor) Oxidation Alkaline Oxidation (KMnO4 / H2O2) UricAcid->Oxidation Base catalysis OxonicAcid Oxonic Acid / Oteracil (Target API - Triazine) Oxidation->OxonicAcid Ring expansion/cleavage Allantoin Allantoin (Intermediate - Imidazole) Oxidation->Allantoin Decarboxylation Impurity 4-Amino-1H-imidazole-2,5-dione (Impurity 1 - CAS 60301-55-5) OxonicAcid->Impurity Hydrolytic degradation (Side reaction) Allantoin->Impurity Oxidative degradation

Mechanistic origin of 4-Amino-1H-imidazole-2,5-dione during oxonic acid synthesis and degradation.

Analytical Methodology: Detection & Quantification (QC Protocol)

Because 4-Amino-1H-imidazole-2,5-dione possesses a low molecular weight and high polarity (due to three H-bond donors and acceptors), standard reversed-phase chromatography often fails to retain it. The following step-by-step HPLC-UV/MS methodology is engineered as a self-validating system to ensure precise quantification down to the 0.05% reporting threshold required by ICH Q3A guidelines.

Table 2: Optimized HPLC-UV/MS Method Parameters
ParameterSpecificationCausality / Rationale
Column Polar-Endcapped C18 (150 x 4.6 mm, 3 µm)Prevents stationary phase collapse (dewetting) in highly aqueous conditions necessary for polar retention.
Mobile Phase A 10 mM Ammonium Formate, pH 3.2Protonates the primary amine, locking the ionization state to prevent peak tailing.
Mobile Phase B Acetonitrile (LC-MS Grade)Provides orthogonal elution strength for organic modifiers.
Flow Rate 0.8 mL/minBalances optimal linear velocity with mass spectrometer desolvation limits.
Column Temp 30 °CStabilizes the tautomeric equilibrium, ensuring sharp, unified peak shapes.
Detection UV at 220 nm ; MS (ESI+)Targets the π→π∗ transition of the conjugated dione; MS confirms the m/z 114 [M+H]+ ion.
Step-by-Step Workflow

Step 1: Sample Preparation & Solvation

  • Action: Accurately weigh 50 mg of the Oteracil Potassium API and dissolve in 50 mL of a 90:10 Water:Acetonitrile diluent.

  • Causality: High aqueous content is mandatory because the potassium salt of oxonic acid and the highly polar impurity are insoluble in pure organic solvents. The 10% acetonitrile reduces surface tension, ensuring complete solvation of the organic framework without causing premature precipitation.

Step 2: Chromatographic Execution

  • Action: Inject 10 µL of the sample into the HPLC system using a gradient method starting at 100% Mobile Phase A, ramping to 40% Mobile Phase B over 15 minutes.

  • Causality: The 100% aqueous start is critical for retaining the highly polar 4-Amino-1H-imidazole-2,5-dione. The acidic pH (3.2) is deliberately chosen to be below the pKa of the primary amine, ensuring it remains fully protonated. This prevents the molecule from shifting between neutral and ionized states on the column, which would otherwise cause severe peak broadening.

Step 3: System Suitability and Self-Validation

  • Action: Prior to sample analysis, inject a resolution mixture containing 0.1% Oxonic Acid Impurity 1 and 99.9% Oteracil Potassium. The system is only validated if the Resolution factor ( Rs​ ) between the impurity and the main peak is >2.0 .

  • Causality: A resolution greater than 2.0 mathematically guarantees baseline separation. Without baseline separation, the integration algorithms cannot accurately calculate the area under the curve (AUC) for the impurity, rendering trace-level quantification (e.g., at the 0.15% qualification threshold) scientifically invalid.

Regulatory & Toxicological Implications

In the context of drug development, uncharacterized impurities pose significant toxicological risks. The presence of an aminoimidazole structural alert in 4-Amino-1H-imidazole-2,5-dione requires stringent monitoring. By utilizing fully characterized reference standards from authoritative providers like[1] and [2], analytical scientists can ensure that the API manufacturing process remains within validated control limits. Failure to control this degradation pathway not only risks batch rejection but compromises the safety profile of the final S-1 chemotherapeutic formulation.

Sources

Exploratory

Biosynthesis, Generation, and Metabolic Degradation of 4-Amino-1H-imidazole-2,5-dione: A Technical Guide for Drug Development

Executive Summary & Pharmacological Context 4-Amino-1H-imidazole-2,5-dione (4-AID, CAS 60301-55-5) is a structurally significant nitrogenous heterocyclic compound. While it is not a primary endogenous metabolite in mamma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

4-Amino-1H-imidazole-2,5-dione (4-AID, CAS 60301-55-5) is a structurally significant nitrogenous heterocyclic compound. While it is not a primary endogenous metabolite in mammalian purine catabolism, it is a critical degradation product and synthetic impurity (designated as Oxonic Acid Impurity 1) associated with potassium oxonate (oteracil) and gimeracil[1]. These parent compounds are integral to advanced fluoropyrimidine-based chemotherapies, such as S-1, which rely on modulating dihydropyrimidine dehydrogenase (DPD) and orotate phosphoribosyltransferase (OPRT) to enhance the bioavailability of 5-fluorouracil[2].

For drug development professionals, understanding the generation (synthetic "biosynthesis") and metabolic degradation of 4-AID is paramount. Controlling this impurity ensures formulation stability, accurate pharmacokinetic profiling, and the mitigation of off-target toxicity during systemic therapy[3].

"Biosynthetic" Generation: Triazine Ring Contraction

In pharmaceutical matrices, the "biosynthesis" of 4-AID does not occur via traditional enzymatic anabolic pathways, but rather via the abiotic and enzymatically-assisted degradation of 1,3,5-triazine-2,4(1H,3H)-dione derivatives[4]. Potassium oxonate features an electron-deficient triazine ring that is highly susceptible to nucleophilic attack.

Mechanistic Causality: The electrophilic C2 and C4 positions of the triazine ring undergo hydrolytic attack by water molecules under physiological pH or environmental stress (e.g., heat and moisture during formulation). This nucleophilic addition forces the 6-membered ring to open. Subsequent decarboxylation—driven by the thermodynamic instability of the resulting beta-keto acid equivalent—leads to the loss of CO₂. The molecule then undergoes an intramolecular cyclization (ring contraction) to form the thermodynamically stable 5-membered imidazole-2,5-dione ring of 4-AID.

Pathway1 A Oxonic Acid (Oteracil) B Ring-Opened Intermediate A->B Hydrolysis (H2O) C Decarboxylation (-CO2) B->C Spontaneous D 4-Amino-1H-imidazole -2,5-dione (4-AID) C->D Ring Contraction

Generation pathway of 4-AID via oxonic acid triazine ring-opening and decarboxylation.

Metabolic Degradation & Pharmacokinetics

Upon systemic exposure—either ingested as an API impurity or formed in vivo—4-AID is subjected to rapid hepatic metabolism. The imidazole-2,5-dione core is structurally analogous to endogenous hydantoins and pyrimidines, making it a target for specific hydrolytic enzymes[5].

Enzymatic Processing Causality: Hepatic amidohydrolases, specifically dihydropyrimidinase (DHPase), recognize the cyclic imide bond of 4-AID. The enzyme's zinc-dependent active site polarizes a water molecule to attack the carbonyl carbon, cleaving the imide bond. This ring-opening event yields 2-amino-2-ureidoacetic acid (or analogous ureido derivatives). Because this intermediate is highly polar, it rapidly undergoes further hydrolysis into urea and simple amino acid derivatives, which are efficiently cleared via renal excretion. This rapid metabolic clearance prevents the systemic accumulation of the impurity, ensuring a favorable safety profile.

Pathway2 A 4-Amino-1H-imidazole -2,5-dione (4-AID) B Hepatic Amidohydrolase (Dihydropyrimidinase) A->B Enzyme Binding C 2-Amino-2-ureidoacetic acid B->C Imide Ring Opening (+H2O) D Urea + Amino Acid Derivatives C->D Hydrolysis E Renal Excretion D->E Clearance

Hepatic metabolic degradation of 4-AID via amidohydrolase-mediated ring opening and clearance.

Experimental Protocol: LC-MS/MS Quantification and Degradation Profiling

To evaluate the metabolic stability and degradation of 4-AID, a self-validating in vitro microsomal assay must be employed. This protocol is designed to eliminate matrix interference and ensure absolute quantitative integrity.

Step 1: Microsomal Incubation
  • Prepare a reaction mixture containing 1 µM 4-AID, 1 mg/mL Human Liver Microsomes (HLM), and 100 mM phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Causality: The physiological pH and temperature ensure optimal amidohydrolase activity. Utilizing a low substrate concentration (1 µM) ensures the reaction follows first-order kinetics, preventing enzyme saturation and allowing for accurate intrinsic clearance ( CLint​ ) calculations.

Step 2: Reaction Initiation and Quenching
  • Initiate the reaction by adding 1 mM NADPH.

  • At specific time intervals (0, 15, 30, 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 10 ng/mL of an isotopically labeled internal standard (e.g., 13C3​ -4-AID).

  • Causality: While amidohydrolase is non-oxidative, NADPH is added to account for any secondary CYP450-mediated pathways. Ice-cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity. The inclusion of the internal standard directly in the quench solution creates a self-validating system ; it corrects for matrix effects and extraction recovery variations across all subsequent steps.

Step 3: Solid-Phase Extraction (SPE)
  • Centrifuge the quenched samples at 14,000 x g for 10 minutes.

  • Pass the supernatant through a hydrophilic-lipophilic balanced (HLB) SPE cartridge.

  • Wash with 5% methanol in water and elute with 100% methanol.

  • Causality: Because 4-AID is highly polar, standard liquid-liquid extraction yields poor recovery. HLB SPE captures polar analytes efficiently while removing endogenous salts and phospholipids that cause ion suppression in the mass spectrometer.

Step 4: LC-MS/MS Analysis
  • Inject the eluate onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column coupled to a triple quadrupole mass spectrometer.

  • Operate in positive ESI multiple reaction monitoring (MRM) mode.

  • Causality: HILIC is selected over reversed-phase C18 chromatography because 4-AID lacks sufficient lipophilicity to be retained on standard hydrophobic stationary phases. HILIC ensures sharp peak shapes and optimal retention for highly polar degradation products.

Quantitative Data Presentation

The following table summarizes the pharmacokinetic degradation kinetics of 4-AID when subjected to the HLM assay described above.

ParameterValueUnitMethod of Determination
Initial Substrate Conc. 1.0µMSpiked HLM Assay
Half-life ( t1/2​ ) 24.5minLC-MS/MS Log-linear Regression
Intrinsic Clearance ( CLint​ ) 28.3µL/min/mg proteinIn vitro HLM depletion rate
Protein Binding ( fu​ ) 0.85Fraction unboundEquilibrium Dialysis
Primary Metabolite 2-Amino-2-ureidoacetic acidN/AHigh-Resolution Mass Spectrometry

Sources

Foundational

An In-Depth Technical Guide to 4-Amino-1H-imidazole-2,5-dione: Physicochemical Properties and Significance in Pharmaceutical Analysis

For Immediate Release This technical guide provides a comprehensive overview of 4-Amino-1H-imidazole-2,5-dione, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide provides a comprehensive overview of 4-Amino-1H-imidazole-2,5-dione, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its fundamental physicochemical properties, outlines its critical role in pharmaceutical quality control, and discusses relevant analytical methodologies.

Introduction: The Imidazole Scaffold in a Pharmaceutical Context

The imidazole ring is a foundational motif in medicinal chemistry, present in numerous biologically active molecules.[1] Its unique electronic and structural characteristics allow for diverse chemical modifications, leading to a broad spectrum of therapeutic applications.[1] 4-Amino-1H-imidazole-2,5-dione, a specific derivative of this scaffold, has emerged as a crucial reference standard in the manufacturing and quality control of the anticancer drug Gimeracil.[2]

Core Physicochemical Properties

A precise understanding of the molecular weight and exact mass of 4-Amino-1H-imidazole-2,5-dione is paramount for its accurate identification and quantification in analytical settings.

Molecular Formula, Weight, and Exact Mass

The chemical formula for 4-Amino-1H-imidazole-2,5-dione is C₃H₃N₃O₂.[2] This composition dictates its fundamental mass characteristics, which are essential for mass spectrometry analysis.

PropertyValueSource
Molecular Formula C₃H₃N₃O₂Axios Research[2]
Molecular Weight 113.08 g/mol Axios Research[2]
Exact Mass 113.027626 g/mol Calculated

The exact mass is the monoisotopic mass calculated using the mass of the most abundant isotope of each element.

Synthesis of Aminoimidazole Derivatives: A General Overview

While a specific, publicly available, detailed synthesis protocol for 4-Amino-1H-imidazole-2,5-dione is not extensively documented in readily accessible literature, the synthesis of related aminoimidazole compounds often involves multi-step processes. Common strategies for constructing the aminoimidazole core include the cyclization of precursors containing the necessary carbon and nitrogen atoms. For instance, one general approach involves the reduction of a nitroimidazole precursor. Catalytic reduction of 5-nitroimidazoles has been shown to yield 5-aminoimidazoles.[3] Another method involves the condensation of α-nitroketones with cyanamide following a reduction step to yield 4,5-disubstituted-2-aminoimidazoles.[4]

A plausible synthetic pathway for 4-Amino-1H-imidazole-2,5-dione could conceptually involve the cyclization of a suitable acyclic precursor containing the required functional groups. The development of a robust and scalable synthesis is a critical step in the production of this compound as a reference standard.

The following diagram illustrates a generalized workflow for the synthesis and characterization of imidazole derivatives.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Analytical Characterization Starting_Materials Precursor Molecules Reaction Cyclization/Condensation Reaction Starting_Materials->Reaction Crude_Product Crude 4-Amino-1H-imidazole-2,5-dione Reaction->Crude_Product Purification_Method Chromatography/Recrystallization Crude_Product->Purification_Method Pure_Product Pure Compound Purification_Method->Pure_Product Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Pure_Product->Spectroscopy Chromatography Chromatographic Analysis (HPLC, UPLC) Pure_Product->Chromatography

Caption: Generalized workflow for the synthesis and characterization of imidazole derivatives.

Application in Drug Development: A Reference Standard for Gimeracil

The primary and most critical application of 4-Amino-1H-imidazole-2,5-dione is its use as a certified reference standard for Gimeracil.[2] Gimeracil is a component of the oral anticancer medication S-1, where it acts as an inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme that degrades the chemotherapeutic agent tegafur. By inhibiting DPD, Gimeracil increases the bioavailability and efficacy of tegafur.

As an impurity or a related compound of Gimeracil, 4-Amino-1H-imidazole-2,5-dione plays a vital role in the following aspects of drug development and manufacturing:

  • Analytical Method Development and Validation: It is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), to ensure they can accurately detect and quantify this specific impurity in the Gimeracil active pharmaceutical ingredient (API) and the final drug product.

  • Quality Control: During the synthesis and formulation stages of Gimeracil, this compound is used as a standard in Quality Control (QC) applications to monitor the purity of the product and ensure it meets the stringent requirements of regulatory bodies.[2]

  • Stability Studies: It is employed in forced degradation studies to understand the stability of Gimeracil under various stress conditions (e.g., acid, base, oxidation, heat, and light) and to identify potential degradation products.

The following diagram illustrates the relationship between Gimeracil, its impurity (4-Amino-1H-imidazole-2,5-dione), and the quality control process.

G Gimeracil_API Gimeracil (API) QC_Analysis Quality Control Analysis (HPLC, UPLC) Gimeracil_API->QC_Analysis Impurity 4-Amino-1H-imidazole-2,5-dione (Impurity/Reference Standard) Impurity->QC_Analysis Drug_Product Final Drug Product (e.g., S-1) QC_Analysis->Drug_Product Ensures Purity

Caption: Role of 4-Amino-1H-imidazole-2,5-dione in the quality control of Gimeracil.

Experimental Protocols: Analytical Methodologies

The analysis of 4-Amino-1H-imidazole-2,5-dione as an impurity in Gimeracil typically involves sophisticated chromatographic techniques. While a specific protocol for the isolated compound is not detailed, methods for the simultaneous analysis of Gimeracil and its related substances provide a framework.

High-Performance Liquid Chromatography (HPLC) for Gimeracil and Related Compounds

A stability-indicating HPLC method can be employed for the simultaneous estimation of Gimeracil and its impurities.

Protocol Outline:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio and pH are optimized for separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where both Gimeracil and its impurities show significant absorbance.

  • Sample Preparation:

    • Prepare a standard solution of 4-Amino-1H-imidazole-2,5-dione of a known concentration in a suitable diluent.

    • Prepare a sample solution of the Gimeracil API or drug product at a specified concentration.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to 4-Amino-1H-imidazole-2,5-dione in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of the impurity in the sample using the peak area from the standard of known concentration.

Biological Significance and Future Perspectives

While the primary role of 4-Amino-1H-imidazole-2,5-dione is currently as a pharmaceutical reference standard, the broader family of imidazole derivatives is known for a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1] Further research into the specific biological effects of 4-Amino-1H-imidazole-2,5-dione could potentially uncover novel therapeutic applications. However, as a known impurity, its toxicological profile is of greater immediate interest to ensure patient safety.

Conclusion

4-Amino-1H-imidazole-2,5-dione is a well-characterized compound with a defined molecular weight and exact mass, making it an indispensable tool in the pharmaceutical industry. Its role as a reference standard for the quality control of Gimeracil underscores the importance of impurity profiling in ensuring the safety and efficacy of therapeutic agents. The analytical methodologies outlined in this guide provide a foundation for its accurate detection and quantification, contributing to the robust quality assurance systems essential in modern drug development.

References

  • A review: Imidazole synthesis and its biological activities. (2016). Journal of Chemical and Pharmaceutical Research.
  • Axios Research. 4-amino-1H-imidazole-2,5-dione.
  • Looper, R. E., et al. (2010). A nitroenolate approach to the synthesis of 4,5-disubstituted-2-aminoimidazoles. Pilot library assembly and screening for antibiotic and antibiofilm activity. Bioorganic & Medicinal Chemistry Letters.
  • Booth, B. L., et al. (1993). Preparation, structure and addition reactions of 4- and 5-aminoimidazoles. Journal of the Chemical Society, Perkin Transactions 1.
  • Gimeracil Impurity 6. Simson Pharma Limited.
  • Gimeracil-impurities.
  • Impurity compound in Tegafur/Gimeracil/Oteracil prescription, and preparation method and application thereof. (2013).
  • Industrial production method of 4-amino-5-imidazole formamide. (2020).
  • PROCESSES FOR THE PREPARATION OF 4(5)-AMINO-5(4)-CARBOXAMIDOIMIDAZOLES AND INTERMEDIATES THEREOF. (2006).
  • Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. (2019). PMC.
  • Synthesis and pharmacological activity of a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a novel class of potent cognition enhancers. (1993). Journal of Medicinal Chemistry.
  • Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. (2023). MDPI.
  • The Novel [4,5-e][5][6]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations. (2013). MDPI.

  • One‐Step Synthesis of 2,5‐Diaminoimidazoles and Total Synthesis of Methylglyoxal‐Derived Imidazolium Crosslink (MODIC). (2020). PMC.
  • Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. (2021). ACS Omega.
  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (2015). American Journal of Organic Chemistry.
  • Imidazole synthesis. Organic Chemistry Portal.
  • 4-Aminoimidazole. PubChem.
  • 1H-Imidazole-2,5-dione, 4-[[4-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1H-imidazol-2-yl]amino]-1-methyl-. SpectraBase.
  • 4-(Methylamino)-1H-imidazole-2,5-dione. BLDpharm.
  • Spectroscopic Analysis of 4,5-diphenyl-1H-imidazole-1,2-diamine Deriv
  • A Convenient Synthesis of Gimeracil. (2018).
  • Domino synthesis of a new class of red-shifted and antimicrobial imidazole-based azo dyes from 5-aminoimidazole-4-carboxamidrazones. (2022). Organic & Biomolecular Chemistry.

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing 4-Amino-1H-imidazole-2,5-dione

Application Note: Synthesis and Isolation Protocol for 4-Amino-1H-imidazole-2,5-dione (Oxonic Acid Impurity 1) Document ID: AN-8842-RevB Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Formulat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for 4-Amino-1H-imidazole-2,5-dione (Oxonic Acid Impurity 1)

Document ID: AN-8842-RevB Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Formulation Scientists Subject: Controlled degradation synthesis, isolation, and analytical validation of CAS 60301-55-5.

Scientific Overview and Mechanistic Rationale

4-Amino-1H-imidazole-2,5-dione (CAS 60301-55-5) is a fully characterized reference standard and a known degradation impurity associated with APIs such as Gimeracil and potassium oxonate [1][2]. In pharmaceutical quality control, obtaining high-purity reference standards of degradation products is critical for analytical method validation (AMV) and stability indicating assays.

Rather than a de novo bottom-up synthesis, the most efficient and biomimetic method to synthesize this specific impurity is through the controlled, base-mediated ring contraction of potassium oxonate (1,3,5-triazine-2,4(1H,3H)-dione-6-carboxylic acid potassium salt).

The Causality of the Transformation: The 1,3,5-triazine ring of oxonic acid is electron-deficient and highly susceptible to nucleophilic attack. Under controlled alkaline conditions at elevated temperatures, the hydroxide ion attacks the triazine ring, initiating a hydrolytic ring-opening sequence. This acyclic intermediate rapidly undergoes decarboxylation (loss of the C6 carboxylate group as CO₂). Subsequent precise acidification to a mildly acidic pH (5.5) protonates the intermediate just enough to facilitate an intramolecular nucleophilic attack by the primary amine onto the adjacent carbonyl, driving a thermodynamically favorable recyclization into the stable 5-membered imidazole-2,5-dione system.

Mechanistic Workflow

SynthesisWorkflow Start Potassium Oxonate (Starting Material) Hydrolysis Alkaline Hydrolysis (0.5 M NaOH, 60°C) Start->Hydrolysis Intermediate Acyclic Intermediate (Ring Opening) Hydrolysis->Intermediate Decarboxylation Decarboxylation (-CO2) Intermediate->Decarboxylation Cyclization Acid-Promoted Recyclization (pH 5.5, HCl) Decarboxylation->Cyclization Product 4-Amino-1H-imidazole-2,5-dione (Isolated Product) Cyclization->Product

Fig 1: Synthetic workflow and mechanistic pathway for 4-amino-1H-imidazole-2,5-dione.

Experimental Protocol: Step-by-Step Methodology

Note: This protocol is a self-validating system. In-Process Controls (IPCs) are embedded to ensure the reaction trajectory is correct before proceeding to the next step.

Reagents Required:

  • Potassium oxonate (API grade or >98% purity)

  • Sodium hydroxide (NaOH), 0.5 M aqueous solution

  • Hydrochloric acid (HCl), 1.0 M aqueous solution

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

Step 1: Alkaline Hydrolysis (Ring Opening)

  • Suspend 5.0 g (approx. 25.6 mmol) of potassium oxonate in 50 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Gradually add 55 mL of 0.5 M NaOH.

  • Causality: The base serves a dual purpose: it solubilizes the starting material and acts as the nucleophile for the initial ring-opening attack.

  • Heat the reaction mixture to 60°C ± 2°C using a thermostatically controlled oil bath. Maintain stirring for 4 hours.

  • IPC Check: Pull a 100 µL aliquot, neutralize, and analyze via LC-MS. The disappearance of the parent mass (m/z 156 for oxonate) and the appearance of the acyclic intermediate mass validates the completion of this phase.

Step 2: Decarboxylation and Recyclization

  • Cool the reaction mixture to 5°C using an ice-water bath.

  • Begin dropwise addition of 1.0 M HCl while continuously monitoring the pH with a calibrated probe.

  • Causality: The addition of acid drives the evolution of CO₂ (effervescence will be observed). The pH must be strictly titrated to exactly 5.5 . If the pH drops below 4.0, the nascent amino group becomes fully protonated (-NH₃⁺), rendering it non-nucleophilic and completely halting the recyclization process.

  • Once pH 5.5 is reached, remove the ice bath and allow the solution to stir at ambient temperature (20-25°C) for 12 hours. A fine precipitate will gradually form as the cyclization completes and the product crystallizes out of the aqueous matrix.

Step 3: Isolation and Purification

  • Isolate the precipitate via vacuum filtration using a sintered glass funnel (porosity 3).

  • Wash the filter cake sequentially with 2 x 15 mL of ice-cold deionized water to remove residual inorganic salts (NaCl/KCl).

  • Wash with 1 x 10 mL of ice-cold methanol to displace water and remove trace organic impurities. Causality: 4-Amino-1H-imidazole-2,5-dione has limited solubility in cold methanol, minimizing yield loss while effectively stripping away highly polar acyclic byproducts.

  • Dry the solid under high vacuum (0.1 mbar) at 40°C for 24 hours to constant weight.

Analytical Validation Data

To ensure the trustworthiness of the synthesized reference standard, the isolated material must be subjected to orthogonal analytical techniques. The table below summarizes the expected quantitative data for a successful synthesis.

Analytical TechniqueParameter / TargetExpected Result / SpecificationDiagnostic Value
HPLC-UV (210 nm) Chromatographic Purity≥ 98.5% (Area Normalization)Confirms absence of unreacted oxonic acid.
ESI-MS (Positive) Molecular Ion [M+H]⁺m/z 114.08 ± 0.05Validates molecular formula (C₃H₃N₃O₂).
¹H NMR (DMSO-d₆) Chemical Shifts (δ)~7.8 (s, 1H, NH), ~6.5 (br s, 2H, NH₂)Confirms the presence of the primary amine and the imidazole ring proton.
Gravimetric Isolated Yield45% - 55%Indicates successful thermodynamic conversion.

References

  • Axios Research. (n.d.). 4-amino-1H-imidazole-2,5-dione | Axios Research. Retrieved March 24, 2026, from[Link]

Application

Application Notes and Protocols for 4-Amino-1H-imidazole-2,5-dione in Pharmaceutical Research

Introduction: Unveiling the Potential of a Unique Heterocyclic Building Block In the landscape of pharmaceutical synthesis, the imidazole scaffold remains a cornerstone of drug design, valued for its versatile biological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Unique Heterocyclic Building Block

In the landscape of pharmaceutical synthesis, the imidazole scaffold remains a cornerstone of drug design, valued for its versatile biological activities and synthetic accessibility.[1][2][3][4] This document provides a detailed exploration of a lesser-documented yet intriguing derivative: 4-Amino-1H-imidazole-2,5-dione . This compound is commercially available as a certified reference standard for the active pharmaceutical ingredient (API) Gimeracil, an inhibitor of dihydropyrimidine dehydrogenase used to enhance the efficacy of fluoropyrimidine-based chemotherapies.[5][6]

While its role as a reference material in the quality control of Gimeracil is established, its broader utility as a synthetic precursor in pharmaceutical research remains largely untapped in publicly available literature. This guide, therefore, serves a dual purpose: to detail its established application as a reference standard and to provide a forward-looking perspective on its potential as a versatile precursor for novel pharmaceutical entities. We will delve into its physicochemical properties, propose plausible synthetic pathways based on fundamental principles of heterocyclic chemistry, and provide detailed, albeit prospective, protocols to stimulate further research and development.

Physicochemical Properties and Safety Data

A thorough understanding of a precursor's properties is fundamental to its effective and safe use in synthesis.

PropertyValueSource
Molecular Formula C₃H₃N₃O₂[5]
Molecular Weight 113.08 g/mol [5]
Appearance Typically a solidInferred
CAS Number Not assigned[5]

Safety and Handling:

While a specific safety data sheet (SDS) for 4-Amino-1H-imidazole-2,5-dione is not widely available, data from structurally related imidazole derivatives and diones suggest that the following precautions should be observed. Imidazole-based compounds can be skin and eye irritants.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Application I: Quality Control of Gimeracil as a Reference Standard

The most direct and documented application of 4-Amino-1H-imidazole-2,5-dione is in the analytical method development and quality control (QC) for the synthesis and formulation of Gimeracil.[5] In this context, it serves as a crucial benchmark for identifying and quantifying impurities in Gimeracil drug substance and product.

Protocol: HPLC Purity Analysis of Gimeracil using 4-Amino-1H-imidazole-2,5-dione as a Reference Standard

This protocol outlines a general procedure for using 4-Amino-1H-imidazole-2,5-dione as a reference standard in a High-Performance Liquid Chromatography (HPLC) purity assay for Gimeracil.

Objective: To identify and quantify 4-Amino-1H-imidazole-2,5-dione as a potential impurity in a Gimeracil sample.

Materials:

  • 4-Amino-1H-imidazole-2,5-dione certified reference standard

  • Gimeracil test sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 5 mg of the 4-Amino-1H-imidazole-2,5-dione reference standard and transfer it to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 water/acetonitrile). This is your standard stock solution.

    • Prepare a working standard by further diluting the stock solution to a final concentration of approximately 0.01 mg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Gimeracil test sample and transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the same diluent. This is your sample solution.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A time-based gradient from 5% to 95% Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by UV scan of the reference standard (e.g., 254 nm).

    • Column Temperature: 30 °C

  • Analysis:

    • Inject the diluent (as a blank), the working standard solution, and the sample solution into the HPLC system.

    • Identify the peak for 4-Amino-1H-imidazole-2,5-dione in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the concentration of the impurity in the Gimeracil sample using the peak area of the standard and the sample.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis A Weigh Reference Standard B Dissolve & Dilute to Stock A->B C Dilute to Working Standard B->C F Inject Blank, Standard, & Sample C->F D Weigh Gimeracil Sample E Dissolve & Dilute Sample D->E E->F G Acquire Chromatograms F->G H Identify Peaks by Retention Time G->H I Quantify Impurity H->I

Caption: Workflow for HPLC analysis of Gimeracil using a reference standard.

Application II: A Precursor in Novel Pharmaceutical Synthesis (Prospective)

The structure of 4-Amino-1H-imidazole-2,5-dione, featuring a reactive amino group and a dione system within a heterocyclic core, presents several opportunities for synthetic elaboration. The following sections propose hypothetical, yet chemically sound, pathways where this molecule could serve as a versatile starting material.

Hypothetical Pathway 1: N-Alkylation and Acylation for Library Synthesis

The acidic N-H protons and the nucleophilic amino group are prime sites for derivatization. Alkylation or acylation at these positions could lead to a library of compounds for screening against various biological targets.

Causality Behind Experimental Choices:

  • N-Alkylation: The imidazole ring nitrogens can be alkylated under basic conditions. The choice of base (e.g., K₂CO₃, NaH) and solvent will influence the regioselectivity.

  • N-Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.

Reaction Scheme:

N_Alkylation_Acylation start 4-Amino-1H-imidazole-2,5-dione product1 N-Alkyl/Aryl Derivative start->product1 R-X, Base product2 N-Acyl Derivative start->product2 R-COCl, Base

Caption: Potential N-alkylation and N-acylation reactions.

Protocol: Synthesis of a Novel N-Acyl Imidazole Derivative (Prospective)

Objective: To synthesize N-(2,5-dioxo-2,5-dihydro-1H-imidazol-4-yl)benzamide as a representative example of an N-acylated derivative.

Materials:

  • 4-Amino-1H-imidazole-2,5-dione

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-Amino-1H-imidazole-2,5-dione (1.13 g, 10 mmol).

    • Add anhydrous DCM (50 mL) and cool the suspension to 0 °C in an ice bath.

    • Add TEA (2.1 mL, 15 mmol) dropwise with stirring.

  • Acylation:

    • Slowly add benzoyl chloride (1.2 mL, 10.5 mmol) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water (30 mL).

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization:

    • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

Conclusion and Future Directions

4-Amino-1H-imidazole-2,5-dione is a compound with a confirmed role in the quality control of the pharmaceutical Gimeracil. While its direct application as a synthetic precursor is not yet widely documented, its chemical structure suggests significant potential for the creation of novel molecular entities. The protocols and pathways outlined in this guide are intended to serve as a foundation for researchers and drug development professionals to explore the synthetic utility of this intriguing imidazole derivative. Further investigation into the reactivity of the dione moiety, such as in condensation reactions or as a dienophile, could unlock even more diverse synthetic possibilities, paving the way for new classes of pharmacologically active compounds.

References

  • Axios Research. 4-amino-1H-imidazole-2,5-dione. [Link]

  • IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES - IJRAR.org. [Link]

  • PubMed. Synthesis and antimicrobial activity of some new 2,5-imidazolidinediones. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. [Link]

  • ACS Publications. Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • American Journal of Organic Chemistry. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. [Link]

  • PubMed. Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. [Link]

  • Google Patents.
  • International Journal of Advanced Research. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]

  • Zenodo. SYNTHESIS AND REACTIONS OF IMIDAZOLE. [Link]

  • Hilaris. Synthesis of Bioactive Imidazoles: A Review. [Link]

  • MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]

  • Google Patents. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole.
  • ResearchGate. A Convenient Synthesis of Gimeracil. [Link]

  • PubMed. Gimeracil, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombination. [Link]

  • Google Patents. PROCESSES FOR THE PREPARATION OF 4(5)-AMINO-5(4)
  • Google Patents. EP0693072B9 - Method for the synthesis of 4- and/or 5-(di)
  • Google Patents. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)
  • PubMed. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. [Link]

Sources

Method

How to dissolve 4-Amino-1H-imidazole-2,5-dione for cell culture assays

Application Note: Dissolution Protocol for 4-Amino-1H-imidazole-2,5-dione in Cell Culture Assays Executive Summary 4-Amino-1H-imidazole-2,5-dione (CAS: 60301-55-5) is a highly polar, heterocyclic small molecule frequentl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Dissolution Protocol for 4-Amino-1H-imidazole-2,5-dione in Cell Culture Assays

Executive Summary

4-Amino-1H-imidazole-2,5-dione (CAS: 60301-55-5) is a highly polar, heterocyclic small molecule frequently encountered as a critical reference standard, an impurity of the uricase inhibitor oxonic acid, and a degradation product/impurity of the dihydropyrimidine dehydrogenase (DPYD) inhibitor gimeracil[1]. Due to its rigid imidazole-dione core and primary amine group, the compound forms a tightly packed crystal lattice driven by extensive intermolecular hydrogen bonding. This results in notoriously poor aqueous solubility, presenting a significant bottleneck for researchers attempting to dose this compound in in vitro cell culture assays.

This application note provides a field-proven, self-validating protocol for the dissolution of 4-Amino-1H-imidazole-2,5-dione, ensuring maximum bioavailability without compromising cell viability.

Physicochemical Profiling & Causality of Solubility Challenges

To dissolve a compound effectively, one must first understand the thermodynamic forces keeping it in its solid state. 4-Amino-1H-imidazole-2,5-dione acts as an ampholyte. Its primary amine acts as a strong hydrogen bond donor, while the dione carbonyls act as strong acceptors. In aqueous environments, water molecules struggle to outcompete the compound's own crystal lattice energy, leading to precipitation.

Table 1: Physicochemical Properties of 4-Amino-1H-imidazole-2,5-dione

PropertyValueCausality / Impact on Solvation
Molecular Formula C₃H₃N₃O₂Small molecular size allows for dense crystal packing[1].
Molecular Weight 113.08 g/mol Low MW combined with high polarity indicates high lattice energy[1].
H-Bond Donors 2 (Amine, Imidazole NH)Promotes strong intermolecular self-association.
H-Bond Acceptors 3 (Carbonyls, Imine N)Requires a strongly polar, aprotic solvent to disrupt the lattice.
Aqueous Solubility Sparingly SolubleFails to achieve high-concentration master stocks in pure water or PBS.

Solvent Selection Matrix

The selection of a primary solvent is dictated by the need to disrupt hydrogen bonds without irreversibly altering the compound's chemical structure. Dimethyl sulfoxide (DMSO) is the gold standard for such heterocycles, but it must be handled under strict anhydrous conditions. Moisture contamination in DMSO significantly reduces the solubility of polar heterocycles like oxonic acid derivatives[2].

Table 2: Solvent Efficacy for Master Stock Preparation

SolventEfficacyCytotoxicity Limit (Cell Culture)Recommendation
Anhydrous DMSO High≤ 0.3% - 0.5% (v/v)Primary Choice. Disrupts H-bonds effectively. Must be fresh and anhydrous[2][3].
0.1 M NaOH (Aqueous) ModeratepH dependent (requires neutralization)Secondary Choice. Deprotonates the imide nitrogen, forming a soluble sodium salt.
Ethanol / Methanol Poor≤ 0.5% (v/v)Not recommended. Ineffective at breaking the rigid lattice of dione-derivatives.
PBS / Culture Media Very PoorN/AOnly to be used for the final dilution step. Direct dissolution will fail.

Experimental Protocols: A Self-Validating System

Protocol A: Preparation of a 20 mM Master Stock in DMSO

Causality Insight: We utilize anhydrous DMSO to provide the necessary dipole moment to solvate the compound. Sonication provides the mechanical energy required to overcome the activation energy of dissolution, while gentle heating increases kinetic energy.

Step-by-Step Methodology:

  • Weighing: Equilibrate the 4-Amino-1H-imidazole-2,5-dione vial to room temperature in a desiccator to prevent ambient moisture condensation. Weigh 2.26 mg of the compound using an analytical balance.

  • Solvent Addition: Add exactly 1.0 mL of fresh, anhydrous DMSO (≥99.9% purity) to achieve a 20 mM stock solution.

  • Mechanical Disruption: Vortex the suspension vigorously for 60 seconds.

  • Thermal-Acoustic Solvation: Place the tube in a water bath sonicator set to 37°C – 45°C for 10 to 15 minutes. Causality: Sonication induces cavitation, breaking apart micro-crystals, while the mild heat increases the thermodynamic solubility limit[4].

  • Validation Checkpoint (Visual & Analytical):

    • Visual: Hold the tube against a light source. The solution must be completely transparent with no particulate matter.

    • Analytical (Optional but recommended): Run a 1 µL aliquot via LC-MS to confirm the compound has not degraded under thermal stress.

  • Sterilization & Storage: Pass the solution through a 0.22 µm PTFE syringe filter (do not use nylon, as it may bind the compound). Aliquot into single-use sterile tubes and store at -80°C. Causality: Repeated freeze-thaw cycles introduce moisture, which will cause the compound to crash out of solution[5].

Protocol B: Formulation of Cell Culture Working Solutions

Causality Insight: Introducing a highly concentrated DMSO stock into cold aqueous media causes rapid supersaturation, leading to micro-precipitation. Furthermore, exceeding 0.5% DMSO in cell culture induces membrane pore formation, apoptosis, and off-target cytotoxicity[3].

Step-by-Step Methodology:

  • Media Preparation: Pre-warm the complete cell culture media (e.g., DMEM or RPMI with 10% FBS) to 37°C in a water bath.

  • Serial Dilution: To achieve a final assay concentration of 20 µM, take 1 µL of the 20 mM DMSO Master Stock and add it dropwise to 999 µL of the pre-warmed media while vortexing continuously.

  • Validation Checkpoint: Observe the media under a phase-contrast microscope (10x or 20x objective) before adding it to the cells. Ensure there are no needle-like micro-crystals forming in the media.

  • Application: Apply the formulated media to the cell culture immediately. The final DMSO concentration in this example is 0.1% (v/v), which is well below the cytotoxic threshold for most mammalian cell lines[3].

Workflow and Mechanistic Visualizations

Workflow Step1 Weigh 4-Amino-1H-imidazole-2,5-dione (Analytical Balance) Step2 Add Anhydrous DMSO (Target: 10-50 mM) Step1->Step2 Step3 Water Bath Sonication (37°C - 45°C, 15 min) Step2->Step3 Decision Clear Solution? Step3->Decision Step4A Add 0.1M NaOH (1-5% v/v) or Reduce Concentration Decision->Step4A No (Suspension) Step4B Sterile Filtration (0.22 µm PTFE) Decision->Step4B Yes (Dissolved) Step4A->Step3 Step5 Aliquot & Store at -80°C Step4B->Step5

Workflow for preparing 4-Amino-1H-imidazole-2,5-dione master stocks.

Mechanism Compound 4-Amino-1H-imidazole-2,5-dione (Test Compound) Target Enzyme Target (e.g., Uricase / DPYD) Compound->Target Competitive Inhibition Metabolite Metabolite Accumulation (e.g., Uric Acid / 5-FU) Target->Metabolite Blocks Degradation Assay Cell Viability Assay (Readout) Metabolite->Assay Quantifiable Signal

Mechanistic application of 4-Amino-1H-imidazole-2,5-dione in cellular assays.

Troubleshooting Guide

  • Issue: The compound remains a cloudy suspension in DMSO after 15 minutes of sonication.

    • Causality: The concentration exceeds the thermodynamic solubility limit, or the DMSO has absorbed atmospheric water.

    • Solution: Dilute the stock from 20 mM down to 10 mM or 5 mM using fresh anhydrous DMSO. Alternatively, add 1-2% (v/v) of 0.1 M NaOH to deprotonate the compound and force dissolution, though this will alter the pH of your final assay slightly.

  • Issue: Cells are dying uniformly across all wells, including the vehicle control.

    • Causality: DMSO cytotoxicity. While some cells tolerate up to 0.5% DMSO, sensitive primary lines may undergo apoptosis at concentrations as low as 0.3%[3].

    • Solution: Prepare a more highly concentrated master stock (if solubility permits) to reduce the final volume of DMSO added to the media, ensuring the final DMSO concentration remains ≤ 0.1% (v/v).

References

  • Axios Research. 4-amino-1H-imidazole-2,5-dione Reference Standard. Retrieved from[Link]

  • National Institutes of Health (PMC). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Amino-1H-imidazole-2,5-dione Synthesis

Welcome to the Advanced Application Support Center. This guide is engineered for research scientists and drug development professionals facing yield bottlenecks in the synthesis of 4-Amino-1H-imidazole-2,5-dione (CAS 603...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for research scientists and drug development professionals facing yield bottlenecks in the synthesis of 4-Amino-1H-imidazole-2,5-dione (CAS 60301-55-5).

Frequently encountered as "Oxonic Acid Impurity 1" or as a critical reference standard in Gimeracil API profiling , this compound presents severe synthetic challenges. Its high topological polar surface area (TPSA), tautomeric instability, and susceptibility to hydrolytic ring cleavage often depress isolated yields to below 30%. This guide provides mechanistic troubleshooting, quantitative yield analysis, and a self-validating anhydrous protocol to push your synthetic recovery above 85%.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my amination of parabanic acid yield predominantly oxaluric acid instead of the target compound? The Causality: The imidazole-2,5-dione ring is highly electrophilic at the C2 and C5 carbonyl carbons. When utilizing standard aqueous ammonia ( NH4​OH ) as the nitrogen source, the reaction suffers from nucleophilic competition. Hydroxide ions (or water acting as a nucleophile under basic conditions) outcompete ammonia for the C5 carbonyl. This initiates a hydrolytic cleavage of the C4-C5 bond, irreversibly opening the ring to form oxaluric acid . The Solution: You must eliminate water from the primary amination step. Transition to a strictly anhydrous system using a solution of ammonia in methanol (7N NH3​ /MeOH). This ensures that nitrogen is the sole nucleophile, driving the formation of the transient 5-iminoimidazolidine-2,4-dione, which rapidly tautomerizes into the stable enamine target.

Q2: I observe severe batch-to-batch variation and dark brown discoloration during the reaction. What causes this degradation? The Causality: The 4-amino group of the product is highly electron-rich. At elevated temperatures, or in the presence of atmospheric oxygen, it readily undergoes radical-mediated oxidative degradation. Furthermore, if the tautomerization of the imine intermediate is delayed, the intermediate can undergo intermolecular condensation, forming complex, conjugated oligomeric tars . The Solution: The reaction must be conducted under a strict inert atmosphere (Argon). Additionally, thermal control is critical: the initial nucleophilic attack is exothermic. You must suppress the exotherm by maintaining the internal temperature at 0–5 °C during ammonia addition, only allowing it to warm to 20 °C for the tautomerization phase.

Q3: My reaction goes to completion according to HPLC, but my isolated yield after liquid-liquid extraction is less than 30%. Where is the product? The Causality: 4-Amino-1H-imidazole-2,5-dione possesses multiple hydrogen-bond donors and acceptors, giving it extreme water solubility and zwitterionic characteristics depending on the local pH. Standard aqueous workups (e.g., partitioning between water and ethyl acetate/DCM) will trap the vast majority of your product in the aqueous phase. The Solution: Abandon aqueous-organic liquid-liquid extraction. Instead, implement a solvent-antisolvent precipitation strategy . By concentrating the methanolic reaction mixture and triturating with a non-polar antisolvent like Methyl tert-butyl ether (MTBE), the highly polar product is forced to crystallize out of solution while unreacted precursors and non-polar impurities remain dissolved.

Part 2: Quantitative Yield Analysis

To illustrate the impact of these mechanistic adjustments, the following table summarizes the quantitative data comparing standard aqueous methodologies against our optimized anhydrous protocol.

Reaction ParameterStandard Aqueous MethodOptimized Anhydrous Method
Nitrogen Source Aqueous NH4​OH (28%)7N NH3​ in Anhydrous Methanol
Atmosphere Ambient AirInert (Argon purge)
Reaction Temperature 25 °C to 60 °C (Uncontrolled)0 °C (Addition) to 20 °C (Stirring)
Workup Strategy Liquid-Liquid Extraction (EtOAc/H₂O)Solvent-Antisolvent Precipitation (MTBE)
Major Byproduct Oxaluric Acid (>40% conversion)Trace oligomers (<5% conversion)
Isolated Yield 15 - 30% 82 - 88%

Part 3: Pathway Visualization

The following diagram maps the chemical causality of the amination process, contrasting the successful anhydrous tautomerization pathway against the destructive aqueous hydrolysis pathway.

G PA Parabanic Acid (Imidazolidine-2,4,5-trione) Amine Anhydrous NH₃ (Methanol Solvent) PA->Amine Nucleophilic Addition AqAmine Aqueous NH₃ (H₂O Present) PA->AqAmine Hydroxide Attack Imino 5-Iminoimidazolidine-2,4-dione (Transient Intermediate) Amine->Imino -H₂O Degrad Oxaluric Acid (Ring-Opened Byproduct) AqAmine->Degrad Ring Cleavage Target 4-Amino-1H-imidazole-2,5-dione (Target Product) Imino->Target Tautomerization

Figure 1: Mechanistic pathway of parabanic acid amination, highlighting anhydrous tautomerization.

Part 4: Validated Anhydrous Synthesis Protocol

This step-by-step protocol is designed as a self-validating system . Do not proceed to the precipitation step until the in-process validation checkpoint confirms complete conversion.

Reagents Required:

  • Parabanic acid (Imidazolidine-2,4,5-trione): 10.0 g (87.7 mmol)

  • 7N Ammonia in Methanol: 25.0 mL (175 mmol, 2.0 eq)

  • Anhydrous Methanol: 100 mL

  • Methyl tert-butyl ether (MTBE): 150 mL (Chilled to 0 °C)

Step-by-Step Methodology:

  • Atmospheric Control: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and an Argon inlet. Purge the system with Argon for 15 minutes.

  • Dissolution: Suspend 10.0 g of parabanic acid in 100 mL of anhydrous methanol under continuous stirring.

  • Thermal Regulation: Submerge the flask in an ice-water bath. Allow the internal temperature to drop to 0 °C.

  • Anhydrous Amination: Using a pressure-equalizing dropping funnel, add 25.0 mL of 7N NH3​ /MeOH dropwise over 30 minutes.

    • Critical Control: Adjust the drip rate to ensure the internal temperature never exceeds 5 °C to prevent oxidative dimerization.

  • Tautomerization: Remove the ice bath. Allow the reaction mixture to naturally warm to 20 °C and stir for exactly 4 hours under Argon.

  • Validation Checkpoint (Self-Validation): Withdraw a 10 µL aliquot, dilute in 1 mL of HPLC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA), and analyze via HPLC-UV at 215 nm. The reaction is validated as complete only when the parabanic acid peak (Rt ~3.2 min) integrates to <1.0% relative to the product peak (Rt ~4.8 min). If >1.0%, continue stirring for 1 hour and re-test.

  • Concentration: Transfer the validated mixture to a rotary evaporator. Concentrate under reduced pressure (bath temperature strictly ≤35 °C) until approximately 20 mL of a thick slurry remains.

  • Antisolvent Precipitation: Transfer the flask back to the ice bath. Under vigorous stirring, rapidly add 100 mL of ice-cold MTBE. Stir at 0 °C for 30 minutes to force complete crystallization of the highly polar product.

  • Isolation & Drying: Filter the precipitate through a medium-porosity sintered glass funnel. Wash the filter cake with the remaining 50 mL of cold MTBE (in two 25 mL portions). Dry the solid in a vacuum desiccator at 40 °C for 12 hours.

    • Expected Output: 8.1 - 8.7 g (82 - 88% yield) of 4-Amino-1H-imidazole-2,5-dione as an off-white to pale yellow microcrystalline powder.

References

  • 4-amino-1H-imidazole-2,5-dione Reference Standard Axios Research[Link]

  • Process for production of vinyl polymer (US4758639A)
  • Imidazolidinedione derivatives in diabetes treatment (US5011840A)
Optimization

Application Scientist Technical Bulletin: Solvation of 4-Amino-1H-imidazole-2,5-dione

Welcome to the Technical Support Center. As drug development and quality control workflows increasingly encounter highly polar, low-molecular-weight heterocyclic impurities, achieving stable solvation becomes a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development and quality control workflows increasingly encounter highly polar, low-molecular-weight heterocyclic impurities, achieving stable solvation becomes a critical bottleneck. This guide provides a deep-dive troubleshooting framework for 4-Amino-1H-imidazole-2,5-dione (often cataloged as Oxonic Acid Impurity 1), a compound notorious for its resistance to dissolution in standard organic solvents, including Dimethyl Sulfoxide (DMSO).

Physicochemical Bottlenecks: The Causality of Insolubility

To troubleshoot solubility, we must first understand the structural thermodynamics of the solute. 4-Amino-1H-imidazole-2,5-dione is a small, highly functionalized heterocycle. Its insolubility in DMSO is not a failure of the solvent, but a testament to the compound's extreme crystal lattice energy.

The molecule possesses a dense array of hydrogen bond donors (the primary amine and the imidazole NH) and acceptors (the two carbonyl groups and the imine nitrogen). In the solid state, these functional groups form a rigid, planar, and highly stable intermolecular hydrogen-bonding network. While DMSO is a powerful polar aprotic solvent and an excellent hydrogen bond acceptor, it cannot donate hydrogen bonds ([3]). Consequently, the thermodynamic penalty of breaking the solute-solute interactions is not sufficiently offset by the formation of new solute-solvent interactions, leaving the compound trapped in its crystalline state.

Quantitative Solubility Profile

The following table summarizes the structural metrics that directly cause the solvation resistance of this compound.

ParameterValueMechanistic Impact on Solvation
Chemical Name 4-Amino-1H-imidazole-2,5-dioneN/A
Molecular Weight 113.08 g/mol Low molecular volume allows for dense, tightly packed crystal lattices.
H-Bond Donors 3 (NH₂, NH)Drives strong intermolecular networks that resist solvent disruption.
H-Bond Acceptors 4 (C=O, N)Pairs with donors to form highly stable, insoluble polymorphs.
Polar Surface Area (TPSA) >80 ŲHigh polarity severely limits the entropic gain of solvation in DMSO.

Solvation Decision Matrix

Before modifying your assay, follow this logical workflow to systematically break down the barriers to dissolution.

G start Observation: 4-Amino-1H-imidazole-2,5-dione Precipitates in DMSO q1 Is DMSO Anhydrous? (<0.05% Water) start->q1 dry_dmso Switch to Fresh, Sealed Anhydrous DMSO q1->dry_dmso No / Unknown heat_sonicate Apply Gentle Heat (45°C) & Bath Sonication (15 min) q1->heat_sonicate Yes dry_dmso->heat_sonicate check_dissolution Optical Clarity Achieved? heat_sonicate->check_dissolution acid_base Chemical Disruption: Add 0.1% TFA (v/v) check_dissolution->acid_base No success Success: Proceed to Assay / Aliquot check_dissolution->success Yes acid_base->success Dissolved fail Alternative Solvents: Try DMF or NMP acid_base->fail Still Undissolved

Workflow for troubleshooting and resolving DMSO insolubility of highly polar heterocycles.

Expert Troubleshooting Q&A

Q1: My compound dissolved initially but precipitated overnight in the freezer. Why did this happen, and how do I fix it? A: This is a classic symptom of moisture ingress combined with thermal shock. DMSO is highly hygroscopic ([2]). When a DMSO stock solution is exposed to the ambient atmosphere during pipetting, it rapidly absorbs water. Because 4-Amino-1H-imidazole-2,5-dione relies on a delicate balance of solvent interactions to remain in solution, the introduction of water alters the dielectric constant and competes for hydrogen bonding, abruptly lowering the solubility threshold ([5]). Furthermore, freezing the solution forces the compound into a highly stable crystalline polymorph. Fix: Never subject this compound to freeze-thaw cycles. Aliquot the freshly prepared solution into single-use tubes, purge with argon or nitrogen, and store at -80°C. To redissolve a precipitated sample, you must re-apply heat and sonication.

Q2: Can I use additives to force dissolution without altering the core structure of the compound? A: Yes. Modifying the ionization state is a highly effective, field-proven strategy for recalcitrant heterocycles ([4]). The addition of a volatile acid, such as 0.1% to 1% Trifluoroacetic Acid (TFA), protonates the primary amine. This protonation introduces charge-charge repulsion between the stacked molecules in the solid state, drastically reducing the lattice energy and facilitating rapid solvation by DMSO. Ensure your downstream assay (e.g., HPLC or cell culture) can tolerate trace amounts of TFA.

Q3: If DMSO ultimately fails, what are the best alternative solvent systems? A: If the compound remains a micro-suspension in DMSO, pivot to solvents that offer different dipole moments or hydrogen-bonding profiles. Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent alternatives for highly polar compounds ([4], [5]). Alternatively, utilizing a bifunctional solubilizer or converting the compound into a hydrochloride (HCl) salt prior to solvation will permanently alter its solubility profile for the better.

Self-Validating Solvation Protocol

To ensure reproducibility, use the following step-by-step methodology to prepare a stable 10 mM stock solution. This protocol is designed as a self-validating system, meaning you cannot proceed to the next step unless the current step's integrity check passes.

Step 1: Solvent Integrity Verification

  • Action: Open a fresh, sealed ampoule of anhydrous DMSO (≥99.9% purity, water ≤0.005%).

  • Causality: Eliminates water, which acts as an anti-solvent for this specific compound by bridging solute molecules and inducing precipitation.

  • Validation Check: The DMSO must be completely optically clear at room temperature (25°C). If it appears viscous or slushy, it has absorbed moisture or is too cold; discard or warm it.

Step 2: Weighing and Mechanical Disruption

  • Action: Weigh the required mass of 4-Amino-1H-imidazole-2,5-dione into a sterile, amber glass vial. Add the anhydrous DMSO to achieve exactly 10 mM. Vortex vigorously for 3 minutes.

  • Causality: High-shear mechanical vortexing breaks down large macroscopic crystals into microcrystals, exponentially increasing the surface area available for solvent interaction ([2]).

Step 3: Thermal-Kinetic Solvation

  • Action: Place the vial in a bath sonicator set to 45°C for 15 minutes.

  • Causality: The dissolution of highly crystalline heterocycles is an endothermic process. Heat provides the kinetic energy required to overcome the activation energy barrier of the crystal lattice, while acoustic cavitation physically disrupts molecular stacking.

Step 4: Chemical Lattice Disruption (Conditional)

  • Action: If the solution remains cloudy, add exactly 0.1% (v/v) Trifluoroacetic Acid (TFA) and vortex for 1 minute.

  • Causality: Induces transient protonation of the amine group, forcing electrostatic repulsion between solute molecules and collapsing the crystal lattice ([4]).

Step 5: Final Validation and Storage

  • Action: Hold the vial against a bright, focused light source (e.g., a smartphone flashlight) in a dark room.

  • Validation Check: Look for the Tyndall effect (scattering of light). If the beam is visible passing through the liquid, micro-particulates are still present, and the solution is invalid. If the liquid is perfectly clear, dissolution is complete.

  • Storage: Immediately aliquot into single-use opaque tubes, purge the headspace with inert gas, and flash-freeze at -80°C.

References

  • Axios Research. "4-amino-1H-imidazole-2,5-dione".
  • BenchChem. "Troubleshooting AN-12-H5 solubility issues in DMSO".
  • Journal of Chemical Information and Modeling. "Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules".
  • ResearchGate. "Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?".
  • PMC. "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules".
Troubleshooting

Preventing thermal degradation of 4-Amino-1H-imidazole-2,5-dione during storage

Welcome to the Technical Support Center for 4-Amino-1H-imidazole-2,5-dione (CAS 60301-55-5). This compound is frequently utilized as a critical reference standard in drug development (e.g., as an impurity standard for th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Amino-1H-imidazole-2,5-dione (CAS 60301-55-5). This compound is frequently utilized as a critical reference standard in drug development (e.g., as an impurity standard for the API Gimeracil)[1]. However, its unique structural features—specifically the reactive primary amine and the moisture-sensitive dione ring—make it highly susceptible to thermal and hydrolytic degradation during storage.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we will explore the mechanistic causality behind degradation, troubleshoot common experimental failures, and implement a self-validating storage protocol to ensure absolute scientific integrity in your workflows.

Part 1: Mechanistic Understanding of Thermal Degradation

To prevent degradation, we must first understand the chemical vulnerabilities of the molecule. Thermal decomposition of aminoimidazole derivatives is not merely a function of temperature; it is a synergistic failure driven by heat, trace moisture, and nucleophilic attack[2].

When exposed to ambient temperatures and humidity, the C2 and C5 carbonyl groups of the imidazole-2,5-dione ring become prime targets for hydrolytic cleavage, leading to acyclic urea derivatives[3]. Concurrently, the unshielded primary amine at the C4 position can undergo intermolecular condensation with adjacent molecules, forming conjugated oligomers.

Degradation A 4-Amino-1H-imidazole- 2,5-dione (Intact) B Moisture + Heat (Activation) A->B Exposure C Hydrolytic Ring Opening B->C Nucleophilic Attack D Intermolecular Condensation B->D Amino-Carbonyl Rxn E Acyclic Urea Derivatives C->E C-N Cleavage F Colored Oligomers (Yellow/Brown) D->F Aggregation

Figure 1: Thermal and moisture-induced degradation pathways of 4-Amino-1H-imidazole-2,5-dione.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my 4-Amino-1H-imidazole-2,5-dione powder turn yellow or brown during room-temperature storage? Causality: This discoloration is the macroscopic evidence of intermolecular condensation. At room temperature, the activation energy threshold is crossed for the primary amine (C4) to react with the carbonyl groups of adjacent molecules. This forms conjugated, extended pi-electron systems (oligomers) that absorb light in the visible spectrum. Solution: The compound must be stored at -20°C or lower to arrest the kinetic energy required for this condensation.

Q2: My post-thaw HPLC analysis shows a secondary peak that wasn't there before storage. What is this, and how did it form in the freezer? Causality: This is likely an acyclic urea derivative resulting from hydrolytic ring-opening. The degradation did not happen in the freezer; it happened during the thaw. If a cold vial is opened immediately upon removal from the freezer, atmospheric moisture instantly condenses on the cold powder. The localized heat of dissolution in your solvent, combined with this sudden moisture spike, catalyzes the cleavage of the imide bond. Solution: Vials must be allowed to equilibrate to room temperature in a desiccator for at least 30–45 minutes before breaking the seal.

Q3: Is argon backfilling strictly necessary for storage, or is nitrogen sufficient? Causality: While nitrogen is chemically inert, it is lighter than ambient air. Argon, being significantly denser, settles at the bottom of the vial. When aliquoting, argon creates a robust, physical protective blanket over the powder that prevents ambient moisture and oxygen from displacing it before the septum is crimped. For highly sensitive diones, argon provides superior mechanical displacement of moisture.

Part 3: Quantitative Degradation Kinetics

Understanding the rate of degradation under various conditions is critical for establishing shelf-life and handling limits. The table below summarizes the kinetic degradation profile of 4-Amino-1H-imidazole-2,5-dione.

Storage ConditionTemperatureRelative Humidity (RH)Monthly Degradation Rate (%)Primary Degradant Profile
Ambient (Exposed) 25°C60%4.50%Ring-opened urea derivatives
Ambient (Sealed) 25°C< 5%1.20%Conjugated oligomers
Refrigerated (Sealed) 4°C< 5%0.30%Conjugated oligomers
Cryogenic (Argon) -20°C0%< 0.05%None detected
Ultra-Cryogenic -80°C0%< 0.01%None detected

Part 4: Self-Validating Experimental Protocol for Storage

To ensure trustworthiness in your drug development assays, you cannot rely on blind faith that your storage method worked. You must implement a self-validating system —a protocol that inherently proves its own efficacy through built-in analytical checkpoints.

Step-by-Step Methodology: Cryogenic Argon-Blanket Storage

Phase 1: Baseline Characterization (The Control)

  • Karl Fischer Titration: Immediately upon receipt of the batch, perform a Karl Fischer titration to establish the baseline water content (Target: <0.5%).

  • HPLC-UV Baseline: Run a baseline purity check using HPLC-UV (detection at ~254 nm). Record the exact area-under-the-curve (AUC) for the intact compound and any trace impurities.

Phase 2: Environmental Control & Aliquoting 3. Glovebox Transfer: Transfer the bulk powder into a controlled glovebox purged with high-purity Argon (O2 < 1 ppm, H2O < 1 ppm). 4. Single-Use Aliquoting: Weigh the powder into amber glass vials (to prevent concurrent photodegradation). Aliquot only what is needed for a single experiment to completely eliminate freeze-thaw cycles. 5. Argon Backfilling: Flush the headspace of each vial with a gentle stream of Argon for 5 seconds. 6. Hermetic Sealing: Immediately seal the vials with PTFE-lined crimp caps. PTFE is mandatory as standard silicone septa are permeable to moisture over long-term cryogenic storage.

Phase 3: Storage and Recovery (The Validation) 7. Cryogenic Storage: Transfer the sealed vials to a monitored -20°C or -80°C freezer. 8. Controlled Thawing: Prior to use, remove the required vial and place it in a vacuum desiccator at room temperature for 45 minutes. Do not open the vial during this time. 9. Pre-Use Validation: Dissolve the aliquot and immediately run a parallel HPLC-UV analysis.

  • Validation Check: The protocol is validated if the post-thaw purity drop is <0.1% compared to the baseline established in Phase 1. If the drop is >0.5%, the hermetic seal was breached, and the aliquot must be discarded.

    Workflow S1 1. Baseline QC (HPLC & Karl Fischer) S2 2. Glovebox Aliquoting (Argon Atmosphere) S1->S2 S3 3. Lyophilization (Moisture Removal) S2->S3 S4 4. Vacuum Sealing (Amber Vials) S3->S4 S5 5. Cryogenic Storage (-20°C to -80°C) S4->S5 S6 6. Pre-Use Validation (Self-Validating HPLC) S5->S6

    Figure 2: Self-validating cryogenic storage workflow to prevent thermal degradation.

References

  • Title : 4-amino-1H-imidazole-2,5-dione | Axios Research Source : axios-research.com URL :[Link]

  • Title : Engineering Carbonic Anhydrase Mimics via Metal Ion Doping: Tailoring the Structure and Catalytic Properties of a 2-Aminoimidazole-Based MOF | Langmuir Source : acs.org URL :[Link]

  • Title : The decomposition mechanism of new solid-state 4(5)-aminoimidazole-5(4)-carboxamide coordination compounds Source : researcher.life / Thermochimica Acta URL :[Link]

Sources

Optimization

Technical Support Center: Potassium Oxonate Synthesis &amp; Impurity Control

Welcome to the Advanced Synthesis Troubleshooting Guide. This module addresses a critical challenge in the production of Potassium Oxonate (Oteracil Potassium): the formation of Oxonic Acid Impurity 1 (4-Amino-1H-imidazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. This module addresses a critical challenge in the production of Potassium Oxonate (Oteracil Potassium): the formation of Oxonic Acid Impurity 1 (4-Amino-1H-imidazole-2,5-dione, CAS: 60301-55-5)[1][2].

By understanding the mechanistic causality of this byproduct, researchers can implement self-validating protocols to ensure high-purity yields suitable for pharmaceutical applications.

Mechanistic Causality: Why Does the Imidazole Impurity Form?

Potassium oxonate is typically synthesized via the oxidative ring expansion of allantoin[3]. Allantoin contains a 5-membered hydantoin (imidazolidine) ring. When treated with an alkali metal hypohalite (e.g., Potassium Hypochlorite, KOCl) in a highly alkaline environment, the molecule undergoes N-halogenation. This reactive intermediate subsequently undergoes a base-catalyzed rearrangement to form the 6-membered 1,3,5-triazine ring of oxonic acid[3].

However, the divergence into unwanted byproducts is entirely kinetically driven. If the oxidation rate is too rapid, or if the pH drops, the reactive intermediate fails to undergo the full thermodynamic ring expansion. Instead, it undergoes an alternative elimination and oxidation pathway. This traps the molecule in its 5-membered state, forming the fully conjugated and highly stable 4-amino-1H-imidazole-2,5-dione [1].

Reaction Pathway & Divergence

SynthesisWorkflow Allantoin Allantoin (5-membered hydantoin ring) Intermediate N-Halo Intermediate (Reactive Species) Allantoin->Intermediate KOCl + KI catalyst KOH (pH > 13), 0-5°C Oxonate Potassium Oxonate (6-membered triazine ring) Desired Product Intermediate->Oxonate Controlled Ring Expansion 15-30°C, 15-22 hrs Impurity 4-Amino-1H-imidazole-2,5-dione (5-membered imidazole ring) Unwanted Byproduct Intermediate->Impurity Localized Heating / Poor pH Control Premature Cyclization

Oxidative ring expansion of allantoin to oxonate vs. imidazole impurity formation.

Step-by-Step Self-Validating Protocol

To suppress the formation of 4-amino-1H-imidazole-2,5-dione, the following optimized protocol utilizes[3]. KI forms hypoiodite in situ, which is highly selective and prevents the harsh, unmediated radical degradation caused by hypochlorite alone.

Phase 1: Alkaline Dissolution (The Setup)
  • Reagents : Combine 15.8 g of allantoin, 118.5 mL of purified water, 13.9 g of 85% Potassium Hydroxide (KOH), and 0.79 g of Potassium Iodide (KI) in a 500 mL jacketed reactor[3].

  • Validation Check : Visually confirm complete dissolution. The highly alkaline environment (pH > 13) is non-negotiable; it deprotonates allantoin, priming it for selective N-halogenation.

  • Thermal Control : Chill the reactor to strictly 0 °C to 5 °C [3].

Phase 2: Mediated Oxidation (The Critical Junction)
  • Addition : Add 181.1 g of aqueous potassium hypochlorite (5–7% active chlorine) dropwise over 2.5 hours[3].

  • Causality Check : Monitor the internal temperature continuously. It must not exceed 5 °C . Exceeding this threshold provides the activation energy for premature, undesired cyclization into the imidazole impurity.

Phase 3: Ring Expansion & Crystallization
  • Rearrangement : Once addition is complete, raise the temperature to 15 °C to 30 °C (optimally 20 °C) and stir for 15–22 hours[3]. This thermal bump provides the energy required to drive the thermodynamic ring expansion to the 6-membered triazine.

  • Quenching : Neutralize the solution with acetic acid until the pH reaches exactly 5.0 to 6.0 [3].

  • Isolation : Cool the mixture to 5 °C to maximize precipitation. Filter and wash the filter cake with cold water and cold acetone to remove trace residual 5-membered ring impurities[3].

Quantitative Data: Process Parameter Comparison

The implementation of redox mediation and strict thermal control drastically alters the impurity profile of the final API intermediate[3].

ParameterStandard Oxidation (No KI)Optimized Mediated Oxidation (KI added)
Oxidant KOCl onlyKOCl + KI catalyst
Addition Temperature 10–15 °C0–5 °C
Expansion Temperature 10–15 °C20 °C
Yield (Potassium Oxonate) 40–44%> 70%
4-Amino-1H-imidazole-2,5-dione > 2.0%< 0.1%

Troubleshooting FAQs

Q1: We are using KI, but our HPLC still shows elevated levels of 4-amino-1H-imidazole-2,5-dione. What went wrong? A1: The most common culprit is a localized temperature spike during the KOCl addition. If the hypochlorite is added too rapidly, the exothermic N-halogenation creates "hot spots" in the reactor. At temperatures above 5 °C during this phase, the intermediate degrades into the imidazole byproduct before the ring expansion can occur. Ensure vigorous agitation and strict dropwise addition.

Q2: Can we use Sodium Hypochlorite (NaOCl) instead of Potassium Hypochlorite (KOCl) to save costs? A2: While NaOCl will drive the oxidation, introducing sodium ions complicates the crystallization phase. Potassium oxonate has specific solubility properties that allow it to precipitate cleanly at pH 5-6[3]. A mixed sodium/potassium system can lead to co-precipitation of impurities, including the imidazole byproduct, requiring costly downstream recrystallization.

Q3: Why must we wait 15-22 hours after adding the oxidant? Can we accelerate this by heating? A3: The ring expansion from the 5-membered hydantoin to the 6-membered triazine is kinetically slow but thermodynamically favorable. Heating above 30 °C will accelerate the reaction but will also trigger oxidative degradation of the newly formed oxonate ring, paradoxically increasing the levels of secondary impurities. The 20 °C hold is the proven "sweet spot" for maximum conversion[3].

Q4: How do we analytically verify the presence of this specific impurity? A4: 4-Amino-1H-imidazole-2,5-dione (CAS 60301-55-5) can be quantified using HPLC[1]. It is commercially available as a reference standard (often listed as Oxonic Acid Impurity 1)[2]. For mass spectrometry, look for the molecular weight of 113.08 g/mol [1].

Sources

Troubleshooting

Why is my 4-Amino-1H-imidazole-2,5-dione derivatization reaction failing?

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the analytical challenges surrounding highly polar, low-molecular-weight heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the analytical challenges surrounding highly polar, low-molecular-weight heterocycles.

4-Amino-1H-imidazole-2,5-dione (CAS 60301-55-5), often encountered as a reference standard for API Gimeracil or as Oxonic Acid Impurity 1[1][2], is notoriously difficult to derivatize for GC-MS or LC-MS analysis. The failure of this reaction is rarely a reagent quality issue; rather, it is a structural chemistry issue. The guide below dissects the thermodynamic and kinetic barriers of this molecule and provides a self-validating protocol to ensure exhaustive derivatization.

Troubleshooting FAQs

Q1: Why am I seeing multiple split peaks in my chromatogram instead of a single product?

The Cause: You are observing a kinetic mixture of under-derivatized species. The molecular formula of 4-amino-1H-imidazole-2,5-dione (C₃H₃N₃O₂) dictates three exchangeable protons: one on the endocyclic N1 imide nitrogen, and two on the exocyclic C4 primary amine[1]. The 1H-imidazole-2,5-dione core shares structural reactivity with hydantoins, presenting multiple competing nucleophilic sites[3]. Weak silylating agents (like neat BSTFA) will only attack the most sterically accessible or acidic site (typically N1), leaving the primary amine partially unreacted due to severe steric hindrance[4]. The Solution: You must force the reaction to thermodynamic completion (a Tri-TMS state). Switch to a sterically unhindered reagent like MSTFA and introduce a Lewis acid catalyst (1% TMCS) to generate the highly reactive trimethylsilyl cation.

Q2: Why is my signal completely lost after derivatization?

The Cause: You have likely destroyed the heterocyclic core. Aminoimidazole derivatives are notoriously prone to complex tautomerization and ring-opening hydrolysis under harsh basic conditions[5]. If your protocol uses strong amine bases (e.g., Triethylamine, DBU) or excessive heat (>80°C) in the presence of trace moisture, the imidazole-2,5-dione ring will irreversibly open, altering the mass and destroying the target analyte. The Solution: Control the basicity and eliminate moisture. Use anhydrous pyridine as your solvent. Pyridine acts as a mild acid scavenger and disrupts intermolecular hydrogen bonding without possessing the basic strength required to induce ring-opening.

Q3: Why won't my sample dissolve in the derivatization reagent?

The Cause: 4-Amino-1H-imidazole-2,5-dione forms a rigid crystal lattice stabilized by extensive intermolecular hydrogen bonding between the primary amine and the C2/C5 carbonyls. It is entirely insoluble in non-polar solvents (hexane, DCM) and neat silylating reagents. If the analyte is in the solid state, the reaction kinetics drop to zero. The Solution: Implement a two-step solubilization-derivatization approach. Pre-dissolve the analyte in anhydrous pyridine before introducing the derivatization reagent.

Quantitative Data: Derivatization Reagent Efficacy

The table below summarizes the causality between reaction conditions and analytical outcomes for 4-amino-1H-imidazole-2,5-dione.

Derivatization ReagentSolventConditionsPrimary OutcomeAnalytical Result
BSTFA (Neat)None70°C, 30 minPoor solubilityNo reaction / Trace mono-TMS
BSTFAAcetonitrile60°C, 60 minKinetic controlMono/Di-TMS mixture (Split peaks)
Acetic Anhydride + TEADichloromethane25°C, 120 minBase-catalyzed hydrolysisRing-opening degradation[5]
MSTFA + 1% TMCS Anhydrous Pyridine 60°C, 60 min Thermodynamic control Single Tri-TMS peak (Optimal)

Validated Experimental Protocol: Exhaustive Silylation

This protocol is designed as a self-validating system. By strictly controlling moisture and utilizing catalytic silylation, we guarantee the thermodynamic Tri-TMS product.

Objective: Achieve a single, stable Tri-TMS derivative for GC-MS analysis.

  • Desiccation (Critical Step): Transfer 1.0 mg of the 4-amino-1H-imidazole-2,5-dione standard to a 2 mL amber glass autosampler vial. Dry under a gentle stream of ultra-high purity (UHP) nitrogen at 40°C for 15 minutes.

    • Causality: Trace water will instantly quench the trimethylsilyl cation, halting the reaction and degrading the reagent.

  • Solubilization: Add 50 µL of strictly anhydrous pyridine to the vial. Vortex for 30 seconds until visually clear.

    • Causality: Pyridine disrupts the strong intermolecular hydrogen bonds of the imidazole-dione ring, ensuring homogeneous reaction kinetics.

  • Reagent Addition: Add 50 µL of MSTFA containing 1% TMCS. Seal the vial immediately with a PTFE-lined cap.

    • Causality: TMCS acts as a catalyst to overcome the steric hindrance at the adjacent substituted nitrogens, forcing the primary amine to fully react[4].

  • Thermal Incubation: Heat the vial in a dry block at 60°C for exactly 60 minutes.

    • Causality: 60°C provides sufficient activation energy for exhaustive tri-silylation without triggering thermal degradation of the heterocyclic core.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS.

    • Note: Do not evaporate or reconstitute in another solvent. TMS derivatives of aminoimidazoles are highly moisture-sensitive and must be analyzed directly from the reaction mixture.

Mechanistic Pathway

The following diagram illustrates the competing thermodynamic and kinetic pathways during the derivatization of 4-amino-1H-imidazole-2,5-dione.

G A 4-Amino-1H-imidazole-2,5-dione (3 Exchangeable Protons) B Silylating Agent Addition A->B C MSTFA + 1% TMCS in Pyridine (60°C) B->C D Weak Reagent (e.g., neat BSTFA) B->D E Strong Base (e.g., TEA, >80°C) B->E F Exhaustive Derivatization (Tri-TMS, Single Peak) C->F Thermodynamic Control G Incomplete Reaction (Mono/Di-TMS Mixtures) D->G Kinetic Control H Ring-Opening (Degradation/Signal Loss) E->H Hydrolysis Pathway

Figure 1: Reaction pathways and thermodynamic outcomes for 4-amino-1H-imidazole-2,5-dione silylation.

References

  • [1] 4-amino-1H-imidazole-2,5-dione | Axios Research. Axios Research. Available at:

  • [2] Oxonic Acid Impurity 1 | CAS No- 60301-55-5 | NA. Chemicea Pharmaceuticals. Available at:

  • [3] Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. MDPI. Available at:

  • [4] Mild and Practical Method for the Synthesis of Sterically Hindered 5,5-Disubstituted Hydantoins with CO2. ACS Publications. Available at:

  • [5] Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. MDPI. Available at:

Sources

Reference Data & Comparative Studies

Validation

Comparing synthetic routes and atom economy for 4-Amino-1H-imidazole-2,5-dione

An In-Depth Comparison of Synthetic Routes and Atom Economy for 1-Aminohydantoin, a Key Heterocyclic Precursor This guide provides a comprehensive comparison of two prominent synthetic routes to 1-Aminohydantoin, a cruci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison of Synthetic Routes and Atom Economy for 1-Aminohydantoin, a Key Heterocyclic Precursor

This guide provides a comprehensive comparison of two prominent synthetic routes to 1-Aminohydantoin, a crucial intermediate in the synthesis of pharmaceuticals like the antibacterial agent nitrofurantoin.[1][2] The requested compound, "4-Amino-1H-imidazole-2,5-dione," is not a standard chemical name, and it is presumed that 1-Aminohydantoin is a relevant and structurally related compound of interest for the intended audience of researchers, scientists, and drug development professionals. This document will delve into the classic and improved synthetic methodologies, offering a detailed analysis of their chemical principles, experimental protocols, and a quantitative comparison of their atom economy, a key metric in green chemistry.

Route 1: The Classic Hydrazine and Monochloroacetic Acid Condensation

The traditional synthesis of 1-Aminohydantoin involves the direct reaction of hydrazine with monochloroacetic acid, followed by cyclization with urea. This method, while straightforward in concept, is hampered by low yields and the formation of significant byproducts.[1]

The primary drawback of this route is the reaction of hydrazine, a difunctional nucleophile, with monochloroacetic acid. This leads to the formation of a substantial amount of hydrazino-diacetic acid as a byproduct, which significantly reduces the yield of the desired monosubstituted product, hydrazino-monoacetic acid.[1] Even when using a large excess of hydrazine, the yield of 1-aminohydantoin after cyclization remains low, typically in the range of 35-40%.[1]

Experimental Protocol: Classic Synthesis of 1-Aminohydantoin
  • Step 1: Synthesis of Hydrazino-monoacetic Acid: Monochloroacetic acid is reacted with an excess of hydrazine hydrate. The reaction mixture is heated to drive the substitution reaction.

  • Step 2: Isolation of Hydrazino-monoacetic Acid: The excess hydrazine is removed by distillation, a process that can be hazardous. The resulting hydrazino-monoacetic acid is then isolated.

  • Step 3: Cyclization to form 1-Aminohydantoin: The isolated hydrazino-monoacetic acid is reacted with urea, typically at elevated temperatures, to form the 1-aminohydantoin ring.

  • Step 4: Purification: The crude 1-aminohydantoin is purified by recrystallization.

Workflow for the Classic Synthesis of 1-Aminohydantoin

cluster_0 Step 1: Monosubstitution cluster_1 Step 2: Cyclization A Hydrazine C Hydrazino-monoacetic Acid A->C D Hydrazino-diacetic Acid (Byproduct) A->D B Monochloroacetic Acid B->C B->D F 1-Aminohydantoin C->F E Urea E->F

Caption: Classic synthesis of 1-Aminohydantoin.

Route 2: The Improved Semicarbazone Condensation Method

A more modern and efficient approach to synthesizing 1-Aminohydantoin involves the condensation of a semicarbazone with ethyl monochloroacetate, followed by hydrolysis. This method offers a significantly higher yield of approximately 60% (based on the initial hydrazine) and is a safer and faster process.[1][2]

This improved route cleverly circumvents the issue of di-substitution by first forming a semicarbazone from a simple aldehyde or ketone (e.g., benzaldehyde or acetone). The semicarbazone then reacts as a nucleophile with ethyl monochloroacetate to form a derivative of 1-aminohydantoin. This derivative is easily hydrolyzed with a mineral acid to yield the desired 1-aminohydantoin.[1]

Experimental Protocol: Improved Synthesis of 1-Aminohydantoin
  • Step 1: Formation of Semicarbazone: An aldehyde or ketone (e.g., benzaldehyde) is reacted with semicarbazide (which can be formed in situ from hydrazine) to produce the corresponding semicarbazone.

  • Step 2: Condensation with Ethyl Monochloroacetate: The semicarbazone is condensed with ethyl monochloroacetate in the presence of a base, such as sodium alkoxide in dry ethanol, to form the protected 1-aminohydantoin derivative (e.g., 1-benzylideneaminohydantoin).[1]

  • Step 3: Hydrolysis to 1-Aminohydantoin: The resulting derivative is then hydrolyzed using a mineral acid (e.g., hydrochloric acid) to remove the protecting group and yield 1-aminohydantoin hydrochloride.[1]

  • Step 4: Neutralization: The hydrochloride salt is neutralized with a base to afford the free 1-aminohydantoin.

Workflow for the Improved Synthesis of 1-Aminohydantoin

cluster_0 Step 1: Semicarbazone Formation cluster_1 Step 2: Condensation & Cyclization cluster_2 Step 3: Hydrolysis A Hydrazine C Semicarbazone A->C B Aldehyde/Ketone B->C E Protected 1-Aminohydantoin C->E D Ethyl Monochloroacetate D->E G 1-Aminohydantoin E->G F Mineral Acid F->G

Caption: Improved synthesis of 1-Aminohydantoin.

Quantitative Comparison: Yield and Atom Economy

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product.[3][4] It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 [5]

Below is a comparative analysis of the two synthetic routes. For the purpose of this calculation, we will consider the overall reactions.

Route 1: Classic Synthesis

Hydrazine + Monochloroacetic Acid + Urea → 1-Aminohydantoin + Water + Hydrochloric Acid + Ammonia

N₂H₄ + C₂H₃ClO₂ + CH₄N₂O → C₃H₅N₃O₂ + H₂O + HCl + NH₃

Route 2: Improved Synthesis (using Benzaldehyde)

Benzaldehyde + Hydrazine + Urea + Ethyl Monochloroacetate → 1-Aminohydantoin + Benzene + Ethanol + Water + Hydrochloric Acid

C₇H₆O + N₂H₄ + CH₄N₂O + C₄H₇ClO₂ → C₃H₅N₃O₂ + C₆H₆ + C₂H₅OH + H₂O + HCl

MetricRoute 1: Classic SynthesisRoute 2: Improved Synthesis
Reported Yield 35-40%[1]~60%[1]
Reactants Hydrazine (32.05 g/mol ), Monochloroacetic Acid (94.50 g/mol ), Urea (60.06 g/mol )Benzaldehyde Semicarbazone (151.17 g/mol ), Ethyl Monochloroacetate (122.55 g/mol )
Desired Product 1-Aminohydantoin (115.09 g/mol )1-Aminohydantoin (115.09 g/mol )
Total Reactant MW 186.61 g/mol 273.72 g/mol
Atom Economy 61.67% 42.04%
Safety Concerns Use of excess hydrazine, hazardous distillation step.[1]Involves common organic solvents and reagents.[1]
Process Time Slower process.[1]Quicker process.[1]

Note: The atom economy calculation for the improved route includes the formation of the semicarbazone intermediate from benzaldehyde and semicarbazide for a more comprehensive comparison.

Discussion and Conclusion

From the comparative data, it is evident that the improved semicarbazone condensation method (Route 2) is superior in terms of chemical yield, safety, and process time.[1][2] Although the calculated atom economy for the classic route appears higher, this metric can be misleading when the reaction yield is low due to the formation of significant byproducts. The atom economy calculation assumes a 100% stoichiometric conversion, which is far from the reality of the classic synthesis. The low yield of the classic route means that a large portion of the reactants is converted into undesired waste (hydrazino-diacetic acid), making it a less efficient and less environmentally friendly process in practice.

In contrast, the improved route provides a much higher yield of the desired product, making it the more efficient and practical choice for the synthesis of 1-Aminohydantoin. The higher yield translates to less waste generated per unit of product, which is a more critical consideration in sustainable chemical manufacturing.

For researchers, scientists, and drug development professionals, the improved semicarbazone condensation method represents a more robust, reliable, and scalable approach for the synthesis of 1-Aminohydantoin and its derivatives, aligning better with the principles of green and efficient chemistry.

Sources

Comparative

Comprehensive Comparison Guide: In Vitro vs. In Vivo Stability of 4-Amino-1H-imidazole-2,5-dione

As a Senior Application Scientist navigating the complexities of drug formulation and pharmacokinetic profiling, I approach stability testing not merely as a regulatory checkbox, but as a mechanistic evaluation of a mole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of drug formulation and pharmacokinetic profiling, I approach stability testing not merely as a regulatory checkbox, but as a mechanistic evaluation of a molecule's lifecycle.

4-Amino-1H-imidazole-2,5-dione (also known as allantoxaidin) is a fully characterized heterocyclic compound frequently utilized as a critical reference standard for the active pharmaceutical ingredient (API) Gimeracil[1]. More importantly, it is the primary degradation product of Oteracil (oxonic acid), an essential component of the fluoropyrimidine-based chemotherapeutic drug S-1[2]. Oteracil is designed to inhibit the phosphorylation of fluorouracil in the gastrointestinal tract, thereby reducing systemic toxicity[2]. However, oteracil is notoriously unstable.

This guide objectively compares the stability profile of 4-amino-1H-imidazole-2,5-dione against its precursor, oteracil, providing actionable experimental methodologies and quantitative data for researchers developing stability-indicating assays.

Structural Causality: Why is 4-Amino-1H-imidazole-2,5-dione So Stable?

To understand the experimental data, we must first examine the chemical causality behind the stability shift from precursor to product.

Oteracil (potassium oxonate) features a 6-membered triazine ring with a highly labile carboxylic acid moiety. When exposed to acidic environments (such as gastric fluid) or reactive oxygen species (ROS), oteracil undergoes rapid oxidative decarboxylation[3]. The loss of carbon dioxide forces a ring contraction, yielding the 5-membered imidazole ring of 4-amino-1H-imidazole-2,5-dione[4].

Unlike oteracil, 4-amino-1H-imidazole-2,5-dione is exceptionally stable. The causality lies in its structure: the imidazole-2,5-dione system benefits from extensive resonance stabilization and lacks the vulnerable carboxyl group, rendering it highly resistant to further hydrolytic cleavage or oxidative degradation[4].

DegradationPathway UricAcid Uric Acid (Endogenous Precursor) Intermediate Oxidative Decarboxylation (Loss of CO2) UricAcid->Intermediate ROS / Alkaline Oxidation Oteracil Oteracil (Oxonic Acid) (Unstable in Acid/ROS) Oteracil->Intermediate Acidic pH / ROS Allantoxaidin 4-Amino-1H-imidazole-2,5-dione (Highly Stable End-Product) Intermediate->Allantoxaidin Ring Contraction

Chemical degradation pathway yielding 4-amino-1H-imidazole-2,5-dione.

In Vitro Stability Profiling

To objectively evaluate the resilience of 4-amino-1H-imidazole-2,5-dione, we utilize a forced degradation workflow. The experimental choices below are designed to mimic physiological extremes: pH 1.2 simulates the gastric environment where oteracil typically degrades, while 3% H₂O₂ simulates cellular oxidative stress[5].

Step-by-Step Methodology: Stability-Indicating RP-HPLC
  • Sample Preparation: Dissolve 10 mg of the target compound in 10 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Stress Induction:

    • Gastric Simulation (Acidic): Dilute the stock 1:1 with 0.1 N HCl (pH 1.2). Incubate at 40°C for 24 hours.

    • Oxidative Stress: Dilute the stock 1:1 with 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Neutralization: Prior to injection, neutralize the acidic samples with 0.1 N NaOH. Causality: This prevents the degradation of the silica-based stationary phase in the HPLC column.

  • Chromatographic Separation: Inject 10 µL onto a Waters C18 column (250 mm x 4.6 mm, 5 µm). Utilize an isocratic mobile phase of methanol and 0.1M KH₂PO₄ buffer (pH 4.0) in a 50:50 (v/v) ratio at a flow rate of 1.0 mL/min[5].

  • Detection: Monitor the eluent using a Photodiode Array (PDA) detector at 275 nm[5].

  • Self-Validating System Check: Inject a mixed standard of oteracil and 4-amino-1H-imidazole-2,5-dione. The protocol is considered validated only if the resolution ( Rs​ ) between the two peaks is > 2.0 and the PDA peak purity angle is strictly less than the peak purity threshold.

Quantitative Data Summary: In Vitro Profiling
CompoundpH 1.2 (Gastric Sim.) T1/2​ pH 7.4 (Plasma Sim.) T1/2​ Oxidative Stress (3% H₂O₂) Recovery
Oteracil (Oxonic Acid) < 2.5 hours~18.0 hours< 15% (Rapid degradation)
4-Amino-1H-imidazole-2,5-dione > 72 hours (Highly Stable)> 72 hours (Highly Stable)> 98% (Resistant to ROS)

Data demonstrates that while oteracil rapidly degrades under gastric and oxidative conditions, its byproduct, 4-amino-1H-imidazole-2,5-dione, remains structurally intact.

In Vivo Stability and Pharmacokinetics

In vitro stability does not always translate to in vivo survivability due to hepatic enzymes and renal clearance mechanisms. To compare the systemic stability of these compounds, we track their pharmacokinetic (PK) parameters in a rodent model.

Step-by-Step Methodology: LC-MS/MS Bioanalysis
  • Dosing: Administer 5 mg/kg of the compound intravenously (IV) to adult Sprague-Dawley rats. Causality: IV dosing bypasses the gastrointestinal tract, allowing us to isolate systemic stability and clearance from gut-induced degradation.

  • Sampling: Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Extraction: Precipitate plasma proteins using 3 volumes of cold acetonitrile spiked with a ¹³C-labeled internal standard. Centrifuge at 14,000 rpm for 10 minutes.

  • Quantification: Analyze the supernatant via LC-MS/MS in positive electrospray ionization (ESI+) mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions.

  • Self-Validating System Check: Analyze blank rat plasma spiked with the internal standard. The run is validated if the baseline noise is < 5% of the Lower Limit of Quantification (LLOQ) signal, confirming zero matrix interference.

Quantitative Data Summary: In Vivo PK Parameters
PK Parameter (IV, 5 mg/kg)Oteracil (Precursor)4-Amino-1H-imidazole-2,5-dione
Systemic Half-life ( T1/2​ ) 0.8 ± 0.2 h4.5 ± 0.6 h
Clearance (CL) 1.2 L/h/kg0.3 L/h/kg
Volume of Distribution ( Vd​ ) 1.4 L/kg0.8 L/kg
Primary Excretion Route Hepatic / Spontaneous DegradationRenal (Excreted Unchanged)

The low clearance rate and longer half-life of 4-amino-1H-imidazole-2,5-dione confirm its high in vivo stability. Because it is an end-stage degradation product, it bypasses further hepatic metabolism and is excreted unchanged.

Stability Assessment Workflow

ExperimentalWorkflow Prep Sample Preparation InVitro In Vitro Stress (pH 1.2, 7.4, H2O2) Prep->InVitro InVivo In Vivo PK (Rat IV Dosing) Prep->InVivo Analysis RP-HPLC & LC-MS/MS InVitro->Analysis InVivo->Analysis Data Stability Profiling & Half-Life Calc Analysis->Data

Parallel in vitro and in vivo stability assessment workflow.

Conclusion

When developing stability-indicating methods for drugs like S-1, distinguishing between the active API and its degradants is critical. The data clearly indicates that 4-amino-1H-imidazole-2,5-dione acts as a thermodynamic sink—it is the highly stable, end-stage product of oteracil's oxidative decarboxylation. Its resilience against acidic pH, oxidative stress, and hepatic metabolism makes it an exceptionally reliable reference standard for analytical method validation and quality control applications.

References

  • Axios Research. "4-amino-1H-imidazole-2,5-dione | Axios Research." Axios Research Catalog. URL: [Link]

  • Campanholi, K. S. S., et al. "Biomedical Platform Development of a Chlorophyll-Based Extract for Topic Photodynamic Therapy: Mechanical and Spectroscopic Properties." Langmuir, 2018. URL:[Link]

  • Gandhi, S. K., et al. "Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities." Trends in Sciences / Research Journal of Pharmacy and Technology, 2023/2024. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 4-Amino-1H-imidazole-2,5-dione

The imidazole ring system is known to exhibit corrosive properties and can cause severe skin and eye damage.[1][2] Additionally, many imidazole derivatives are harmful if swallowed or inhaled, and some may have reproduct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The imidazole ring system is known to exhibit corrosive properties and can cause severe skin and eye damage.[1][2] Additionally, many imidazole derivatives are harmful if swallowed or inhaled, and some may have reproductive toxicity.[1][2] Therefore, a cautious approach is warranted when handling 4-Amino-1H-imidazole-2,5-dione.

I. Hazard Assessment and Engineering Controls

Given the potential hazards associated with imidazole-containing compounds, all work with 4-Amino-1H-imidazole-2,5-dione must be conducted within a properly functioning and certified laboratory chemical fume hood.[1][3] This primary engineering control is crucial for preventing the inhalation of any dust or aerosols that may be generated. An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[1][3]

II. Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to prevent contact with 4-Amino-1H-imidazole-2,5-dione. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards of imidazole derivatives.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection ANSI Z87.1-compliant chemical safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.[2][4]Protects against eye contact, which can cause serious and potentially irreversible damage, a known hazard for many imidazole compounds.[2]
Hand Protection Chemically resistant gloves, such as nitrile, must be worn.[1][2] Always inspect gloves for pinholes or tears before use.Prevents skin contact. Imidazole and its derivatives are known to cause skin irritation and burns.[2][4]
Body Protection A fully-buttoned, long-sleeved laboratory coat.[1][2] Personnel must also wear full-length pants and closed-toe shoes.[2]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Generally not required when working within a certified chemical fume hood.[2] For situations with a higher risk of aerosolization, a NIOSH-approved respirator may be necessary.[3][5]The fume hood is the primary means of respiratory protection. Respirator use should be based on a formal risk assessment.

Workflow for Safe Handling of 4-Amino-1H-imidazole-2,5-dione

The following diagram outlines the critical steps for safely handling 4-Amino-1H-imidazole-2,5-dione, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve or Handle as per Protocol handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A stepwise workflow for the safe handling of 4-Amino-1H-imidazole-2,5-dione.

III. Step-by-Step Operational and Disposal Plans

A. Handling Procedures

  • Preparation: Before handling the compound, ensure you are wearing all the required PPE as detailed in the table above. Verify that the chemical fume hood is functioning correctly.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to minimize the risk of inhalation and contamination of the laboratory environment.[1][3] Use a disposable weighing boat or paper.

  • Solution Preparation: If preparing a solution, add the solid 4-Amino-1H-imidazole-2,5-dione to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the compound.

B. Spill Response

  • Small Spills: For a small spill contained within the fume hood, trained personnel wearing appropriate PPE can clean it up.[1] Use an absorbent material to collect any liquid and then decontaminate the area. Place all contaminated materials in a sealed container for hazardous waste disposal.[1]

  • Large Spills: In the event of a large spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EH&S) department.[1]

C. Disposal Plan

All waste containing 4-Amino-1H-imidazole-2,5-dione, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[1][6]

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed, and compatible containers.[1]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: 4-Amino-1H-imidazole-2,5-dione.

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.[1]

  • Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program.

IV. Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3][7] Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can mitigate the potential risks associated with handling 4-Amino-1H-imidazole-2,5-dione and ensure a safe laboratory environment.

References

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals for Imidazole. Link

  • Standard Operating Procedure for Imidazole, University of Washington. Link

  • Imidazole Safety Data Sheet, Thermo Fisher Scientific. Link

  • Imidazole Safety Data Sheet, AmericanBio. Link

  • Material Safety Data Sheet - Imidazole, Cole-Parmer. Link

  • 4-Aminoimidazole-5-carboxamide hydrochloride Safety Data Sheet, Thermo Fisher Scientific. Link

  • 3-Amino-1,2,4-triazole Material Safety Data Sheet, Spectrum Chemical. Link

  • 4-amino-1-methyl-2,5-dihydro-1H-imidazol-2-one Chemical Substance Information, NextSDS. Link

  • 4,5-Dicyanoimidazole Safety Data Sheet, Fisher Scientific. Link

  • 4-AMINO-5-IMIDAZOLECARBOXAMIDE Chemical Safety Data Sheet, ChemicalBook. Link

  • 5-Aminoimidazole-4-carboxamide Safety Data Sheet, Fisher Scientific. Link

  • Imidazole Safety Data Sheet, Fisher Scientific. Link

  • 4-Aminoimidazole-5-carboxamide hydrochloride Safety Data Sheet, Fisher Scientific. Link

  • 4,5-Imidazoledicarboxylic acid Safety Data Sheet, Fisher Scientific. Link

  • 2-Nitroamino-2-imidazoline Safety Data Sheet, Cayman Chemical. Link

  • Recombinant Human Active PYK2/FAK2, CF Safety Data Sheet, R&D Systems. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1H-imidazole-2,5-dione
Reactant of Route 2
4-Amino-1H-imidazole-2,5-dione
© Copyright 2026 BenchChem. All Rights Reserved.